N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide
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Overview
Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide is a chemical compound with a complex molecular structure It belongs to the class of quinoline derivatives and is characterized by its unique physical and chemical properties
Preparation Methods
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide involves several steps, starting with the preparation of the quinoline core. One common synthetic route includes the following steps:
Formation of the Quinoline Core: : The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Butyl Group: : The butyl group is introduced through a nucleophilic substitution reaction, where the quinoline core reacts with 1-bromobutane in the presence of a base.
Oxidation to Form the 2-oxo Group: : The quinoline core is then oxidized to introduce the 2-oxo group, typically using an oxidizing agent such as potassium permanganate.
Coupling with 3-Chlorobenzamide: : Finally, the quinoline derivative is coupled with 3-chlorobenzamide through a condensation reaction, often using a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different oxidation states, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be performed to reduce the quinoline core, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution Reactions: : Substitution reactions can occur at various positions on the quinoline ring, often involving nucleophilic substitution with different reagents.
Coupling Reactions: : The compound can participate in coupling reactions with other aromatic compounds, facilitated by coupling agents like DCC.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing and reducing agents, and coupling agents. Major products formed from these reactions include various quinoline derivatives, oxidized or reduced forms, and coupled products.
Scientific Research Applications
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide has several scientific research applications:
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: : It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : The compound is being investigated for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: : It is used in the development of new materials and chemicals with unique properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism by which N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide is compared with other similar compounds, such as:
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide: : This compound has similar structural features but differs in the substituent on the benzene ring.
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide: : This compound has different substituents on the benzene ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-2-3-11-23-18-9-8-17(13-14(18)7-10-19(23)24)22-20(25)15-5-4-6-16(21)12-15/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULDUQQMWOMJMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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